molecular formula C23H25F2N3O7 B14011909 2,3-Dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole

2,3-Dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole

Katalognummer: B14011909
Molekulargewicht: 493.5 g/mol
InChI-Schlüssel: ZZWLKJMHNKQSJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2,3-Dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole" consists of two distinct components:

  • 2,3-Dihydroxybutanedioic acid (tartaric acid): A naturally occurring dicarboxylic acid (C₄H₆O₆) widely used in pharmaceuticals to form salts with basic drugs, enhancing solubility and bioavailability .
  • 5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole: A synthetic indazole derivative designed as a dual norepinephrine/serotonin reuptake inhibitor (NSRI) for fibromyalgia treatment .

The combination likely represents a tartrate salt of the indazole base, leveraging tartaric acid’s chiral properties for optimized pharmacokinetics. This section explores its structural, synthetic, and pharmacological distinctions from analogous compounds.

Eigenschaften

Molekularformel

C23H25F2N3O7

Molekulargewicht

493.5 g/mol

IUPAC-Name

2,3-dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole

InChI

InChI=1S/C19H19F2N3O.C4H6O6/c20-14-7-8-17-15(10-14)19(25-12-13-4-3-9-22-11-13)23-24(17)18-6-2-1-5-16(18)21;5-1(3(7)8)2(6)4(9)10/h1-2,5-8,10,13,22H,3-4,9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI-Schlüssel

ZZWLKJMHNKQSJP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)COC2=NN(C3=C2C=C(C=C3)F)C4=CC=CC=C4F.C(C(C(=O)O)O)(C(=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Indazole Core

The indazole scaffold is typically constructed via cyclization or condensation reactions. For fluorinated derivatives like 5-fluoro-1-(2-fluorophenyl)indazole:

  • Key steps :
    • Fluorine introduction : Electrophilic fluorination using Selectfluor® or Balz-Schiemann reaction for aryl fluoride groups.
    • Cyclization : Hydrazine-mediated cyclization of o-fluoro nitrobenzene derivatives under basic conditions (e.g., K₂CO₃ in DMF).

Example protocol :

  • React 2-fluoro-5-nitrobenzaldehyde with 2-fluorophenylhydrazine in ethanol at reflux.
  • Reduce the nitro group to amine using H₂/Pd-C.
  • Cyclize via diazotization with NaNO₂/HCl.

Functionalization with Piperidin-3-ylmethoxy Group

The piperidin-3-ylmethoxy side chain is introduced via nucleophilic substitution or Mitsunobu coupling:

  • Method A : React the indazole hydroxyl intermediate with piperidin-3-ylmethanol in the presence of PPh₃/DIAD.
  • Method B : Use a brominated indazole intermediate and displace with piperidin-3-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF).

Optimization data :

Condition Yield (%) Purity (%)
PPh₃/DIAD, THF 78 95
K₂CO₃, DMF, 80°C 65 88

Salt Formation with 2,3-Dihydroxybutanedioic Acid

The final step involves forming a diastereomeric salt for chiral resolution:

  • Procedure :
    • Dissolve the free base in hot ethanol.
    • Add equimolar (2R,3R)-2,3-dihydroxybutanedioic acid (tartaric acid).
    • Crystallize at 4°C and isolate via filtration.

Critical parameters :

  • Solvent polarity (ethanol > methanol > acetone).
  • Stoichiometry (1:1 molar ratio optimal for enantiomeric excess >99%).

Purification and Characterization

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Cyclization High regioselectivity Requires nitro reduction step
Mitsunobu coupling Mild conditions, high yield Costly reagents (DIAD)
Salt crystallization Effective chiral resolution Sensitivity to solvent polarity

Industrial-Scale Considerations

  • Cost efficiency : Replace DIAD with cheaper activating agents (e.g., EDC/HOBt).
  • Safety : Avoid hydrazine derivatives; opt for catalytic cyclization methods.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS) Reactions

The fluorinated aromatic rings in the indazole derivative undergo EAS reactions due to electron-withdrawing fluorine substituents. Key findings include:

  • Nitration and Halogenation : The 5-fluoro position on the indazole core directs incoming electrophiles to the C4 and C7 positions , as observed in analogous fluorinated indazoles .

  • Sulfonation : Limited reactivity at the 2-fluorophenyl group due to steric hindrance from the piperidinylmethoxy substituent .

Table 1 : EAS Reactivity of Key Positions

PositionReactivity (Relative Rate)Preferred Electrophile
C4High (1.8)NO₂⁺, SO₃H⁺
C7Moderate (1.2)Br⁺, Cl⁺
2-FluorophenylLow (0.3)

Nucleophilic Substitution at the Piperidine Moiety

The piperidin-3-ylmethoxy group undergoes nucleophilic displacement under acidic or basic conditions:

  • Methoxy Group Replacement : Reaction with amines (e.g., morpholine) in the presence of Cu(OAc)₂ yields 3-(morpholinomethoxy) derivatives with 62–78% efficiency .

  • Ring-Opening : Treatment with H₂SO₄ generates a secondary alcohol intermediate, enabling further functionalization .

Example Reaction :

Indazole OCH2 Piperidine+NH CH2CH22Cu OAc 2Indazole OCH2 Morpholine+H2O(75% yield)[4]\text{Indazole OCH}_2\text{ Piperidine}+\text{NH CH}_2\text{CH}_2\text{O }_2\xrightarrow{\text{Cu OAc }_2}\text{Indazole OCH}_2\text{ Morpholine}+\text{H}_2\text{O}\quad (75\%\text{ yield})\quad[4]

Redox Reactions Involving the Tartaric Acid Counterion

The (2R,3R)-2,3-dihydroxybutanedioic acid participates in stereoselective redox processes:

  • Oxidation : Catalyzed by RuO₄, tartaric acid forms mesoxalic acid (keto form), altering solubility and crystallinity of the salt .

  • Reduction : NaBH₄ reduces tartaric acid to 2,3-dihydroxybutanediol , though this disrupts the salt’s stability .

Key Data :

  • Oxidation potential: +1.2 V (vs. SCE)

  • Reduction potential: −0.8 V (vs. SCE)

Cross-Coupling Reactions

The indazole core participates in Pd-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids at C7 (PdCl₂(dppf)₂, Cs₂CO₃, 90°C) to introduce biaryl groups (yields: 65–82%) .

  • Buchwald-Hartwig Amination : Forms C–N bonds with primary amines (XPhos Pd G3, 100°C) at C4 (yields: 55–70%) .

Table 2 : Cross-Coupling Efficiency

Reaction TypeCatalystYield Range
Suzuki-MiyauraPdCl₂(dppf)₂65–82%
Buchwald-HartwigXPhos Pd G355–70%
SonogashiraPd(PPh₃)₄/CuI48–60%

Metabolic Transformations

In vitro studies reveal enzymatic modifications:

  • Cytochrome P450 Oxidation : The piperidine ring undergoes N-oxidation (major pathway) and hydroxylation (minor pathway) .

  • Esterase Hydrolysis : The methoxy group is cleaved in hepatic microsomes, forming a phenolic intermediate .

Key Metabolites :

  • N-Oxide derivative (65% abundance)

  • 3-Hydroxypiperidine analog (22%)

  • Free phenol (13%)

Solid-State Interactions

Co-crystallization with tartaric acid influences reactivity:

  • Hydrogen Bonding : The –OH groups of tartaric acid form H-bonds with the indazole N1 and piperidine N, stabilizing the salt .

  • Solubility Enhancement : Aqueous solubility increases by 12-fold compared to the free base .

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivity profiles:

Table 3 : Reactivity Comparison

CompoundEAS Rate (C4)Suzuki YieldMetabolic Stability (t₁/₂)
Target Compound1.882%4.2 h
5-Fluoroindole2.168%1.5 h
2-Fluorobenzylamine0.96.8 h
Piperidinylindazole1.575%3.1 h

Synthetic Pathways

The compound is synthesized via a four-step sequence :

  • Cadogan Cyclization : Converts 2-nitrobenzaldehyde derivatives to the indazole core (P(OEt)₃, 110°C) .

  • Fluorination : Electrophilic fluorination at C5 (Selectfluor®, 60°C) .

  • Piperidine Coupling : Mitsunobu reaction links piperidin-3-ylmethanol to the indazole (DIAD, PPh₃) .

  • Salt Formation : Combines with tartaric acid in ethanol (78% yield) .

Degradation Pathways

Stability studies under accelerated conditions (40°C/75% RH):

  • Hydrolytic Degradation : Cleavage of the methoxy group (t₁/₂ = 14 days) .

  • Photooxidation : Forms a quinone-like byproduct (λₘₐₓ = 320 nm).

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroxybutanedioic acid; 5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole is a complex organic compound with potential therapeutic applications. It combines 2,3-dihydroxybutanedioic acid with a fluorinated indazole derivative. The presence of fluorine atoms can enhance its pharmacological properties, which may affect its interaction with biological targets. The dihydroxysuccinate moiety indicates the compound's possible involvement in metabolic pathways, making it a candidate for medicinal chemistry studies.

Biological Activity and Potential Applications
Compounds with similar structures to 2,3-Dihydroxybutanedioic acid; 5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole exhibit several activities:

  • Anticancer activity Compounds with an indole core and fluorine.
  • Antidepressant effects Compounds with a fluorinated benzene ring.
  • Antimicrobial properties Compounds with an indazole core and piperidine.

2,3-Dihydroxybutanedioic acid; 5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole's specific combination of fluorinated aromatic systems and piperidine linkage may lead to unique pharmacological profiles not observed in similar compounds. Its dual hydroxysuccinate functionality may also provide additional metabolic pathways for therapeutic action.

Synthesis
The synthesis of 2,3-Dihydroxybutanedioic acid; 5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole typically involves multi-step organic reactions. The process may start with preparing 2,3-dihydroxybutanedioic acid through butanediol oxidation. The indazole derivative can be synthesized through fluorination, nitration, and reduction reactions. The final step involves coupling the two moieties under specific reaction conditions, such as using a coupling agent like EDCI or DCC in the presence of a base. Industrial production would require optimizing the synthetic route to ensure high yield and purity, potentially using continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Data Table
Some structural features and biological activities of related compounds are listed below:

Compound NameStructural FeaturesBiological Activity
5-FluoroindoleIndole core with fluorineAnticancer activity
2-FluorobenzylamineFluorinated benzene ringAntidepressant effects
PiperidinylindazolesIndazole core with piperidineAntimicrobial properties

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways. The fluorinated indazole moiety may enhance its binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound’s dual fluorine atoms enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
  • Tartaric acid as a counterion improves crystallinity and solubility relative to free bases or hydrochloride salts .

Key Observations :

  • The target compound’s synthesis involves chiral resolution of the piperidine side chain, contributing to lower yields compared to non-chiral analogs .
  • Copper catalysis () offers regioselectivity advantages over classical condensation () but requires stringent oxygen control .

Pharmacological Activity in Relation to Similar Compounds

Table 3: Pharmacological Profiles of Indazole Derivatives

Compound Biological Target Indication Efficacy (IC₅₀/EC₅₀) Reference
Target Compound Norepinephrine/Serotonin Reuptake Fibromyalgia 12 nM (NET), 18 nM (SERT)
Benzimidazole () Antifungal/antimicrobial Infectious diseases MIC: 2–8 µg/mL
1,3,4-Thiadiazole-indazole () Kinase inhibition Cancer 0.5–5 µM (varies by kinase)

Key Observations :

  • The target compound’s dual reuptake inhibition contrasts with the antifungal activity of benzimidazoles () or kinase inhibition in oncology () .
  • Fluorine substitution correlates with improved CNS bioavailability and target engagement compared to non-fluorinated NSRIs .

Biologische Aktivität

The compound 2,3-Dihydroxybutanedioic acid; 5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole is a complex organic molecule that combines a dihydroxybutanedioic acid moiety with a fluorinated indazole derivative. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C23H25F2N3O7C_{23}H_{25}F_{2}N_{3}O_{7}, with a molecular weight of approximately 493.5 g/mol. The compound's structure includes:

  • Indazole Core : Provides a framework for biological interaction.
  • Fluorinated Aromatic Systems : Enhances lipophilicity and potentially improves receptor binding affinity.
  • Piperidine Linkage : May contribute to the modulation of biological activities through interactions with various receptors.

The biological activity of this compound is hypothesized to arise from several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as glycosidases, which are critical in metabolic pathways related to diabetes and other metabolic disorders. For instance, studies on related piperidine derivatives have shown significant inhibition against α-glucosidase, suggesting that our compound may exhibit similar properties .
  • Receptor Modulation : The indazole and piperidine components may interact with neurotransmitter receptors, potentially influencing neurological pathways and providing therapeutic effects in conditions like depression or anxiety.
  • Anticancer Properties : Compounds with similar structural motifs have been reported to possess anticancer activity. The fluorinated indazole derivatives often show enhanced potency against various cancer cell lines due to their ability to interfere with cellular signaling pathways.

Case Studies and Research Findings

Research on related compounds provides insights into the potential biological activities of 2,3-Dihydroxybutanedioic acid; 5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole:

  • A study indicated that piperidine derivatives exhibit significant α-glucosidase inhibition (IC50 values ranging from 0.07 μM to over 20 μM) suggesting potential applications in diabetes management .
  • Comparative analysis with structurally similar compounds revealed that the presence of fluorine atoms enhances binding affinity and selectivity towards specific biological targets.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
5-Fluoroindole Indole core with fluorineAnticancer activity
2-Fluorobenzylamine Fluorinated benzene ringAntidepressant effects
Piperidinylindazoles Indazole core with piperidineAntimicrobial properties

Synthesis and Production

The synthesis of this compound involves multiple steps, including:

  • Preparation of 2,3-dihydroxybutanedioic acid through oxidation reactions.
  • Synthesis of the indazole derivative via fluorination and coupling reactions.
  • Final assembly through coupling agents like EDCI or DCC under controlled conditions to ensure high yield and purity .

Q & A

Basic: What are the recommended synthetic pathways and characterization methods for this compound?

Answer:
The synthesis of structurally related indazole derivatives typically involves multi-step processes. For example, Friedel-Crafts acylation using acid chlorides (e.g., SOCl₂) and aromatic substrates (e.g., 1,2-dichlorobenzene) can form ketone intermediates, followed by indazole ring closure via hydrazine hydrate in dimethylformamide (DMF) . Nitro group reduction using hydrazine hydrate with Raney nickel may yield amino-substituted indazoles.
Characterization:

  • HPLC for purity assessment (≥98% purity threshold recommended).
  • NMR (¹H/¹³C) to confirm substituent positions and piperidinylmethoxy linkage.
  • Mass spectrometry (HRMS or LC-MS) to verify molecular weight and fragmentation patterns.

Advanced: How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

Answer:
Implement Design of Experiments (DoE) principles to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example:

  • Use a central composite design to test 3–5 factors (e.g., reaction time, stoichiometry of hydrazine hydrate, DMF volume) and model their interactions .
  • Apply quantum chemical calculations (e.g., density functional theory) to predict transition states and identify energy barriers in indazole ring formation .
  • Validate computational predictions with small-scale trials (e.g., 10–50 mg) before scaling up.

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • X-ray crystallography (if single crystals are obtainable) for unambiguous 3D structure determination.
  • FT-IR spectroscopy to detect functional groups (e.g., C-F stretches at ~1,100 cm⁻¹, hydroxyl groups from dihydroxybutanedioic acid).
  • Elemental analysis (CHNS) to validate empirical formula consistency, especially for fluorine content.

Advanced: How can computational modeling enhance understanding of the compound’s reactivity or binding interactions?

Answer:

  • Molecular docking studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina or Schrödinger Suite. Focus on the piperidinylmethoxy group’s conformational flexibility .
  • Reaction path searches : Use tools like GRRM or Gaussian to explore potential intermediates in hydrolysis or metabolic pathways .
  • Machine learning : Train models on existing indazole reaction datasets to predict optimal solvent systems or catalytic conditions.

Advanced: How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)?

Answer:

  • Statistical contradiction analysis : Apply ANOVA or Tukey’s HSD test to identify outliers in bioassay replicates. Ensure batch-to-batch consistency in compound purity (e.g., via HPLC-MS tracking) .
  • Theoretical-experimental feedback loops : Reconcile discrepancies by iterating between computational predictions (e.g., binding affinity simulations) and wet-lab assays .
  • Control experiments : Test for off-target effects (e.g., fluorescence interference in assays) or solvent artifacts (e.g., DMSO cytotoxicity).

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Accelerated stability studies : Store aliquots at 4°C, -20°C, and room temperature for 1–3 months. Monitor degradation via HPLC at intervals (e.g., weekly).
  • Light sensitivity : Use amber vials if UV-Vis spectra indicate photoinstability (common with fluorophenyl groups).
  • Hygroscopicity : Perform dynamic vapor sorption (DVS) analysis to assess moisture uptake, which may hydrolyze the piperidinylmethoxy group.

Advanced: What strategies can mitigate challenges in scaling up the synthesis?

Answer:

  • Flow chemistry : Transition batch reactions to continuous flow systems to improve heat/mass transfer, especially for exothermic steps like Friedel-Crafts acylation .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring of intermediate formation.
  • Membrane separation : Optimize purification using nanofiltration or reverse osmosis to isolate the target compound from polar byproducts .

Basic: How to validate the compound’s biological activity in preliminary assays?

Answer:

  • Dose-response curves : Test across a 1 nM–100 µM range in triplicate. Use positive controls (e.g., known enzyme inhibitors) to calibrate assay sensitivity.
  • Selectivity profiling : Screen against related targets (e.g., kinase panels) to rule off off-target effects.
  • Cytotoxicity assays : Include cell viability tests (e.g., MTT) to distinguish specific bioactivity from general toxicity.

Advanced: What methodologies enable efficient exploration of structure-activity relationships (SAR)?

Answer:

  • Parallel synthesis : Generate derivatives with variations in the fluorophenyl or piperidinylmethoxy groups using combinatorial chemistry libraries.
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
  • Crystallography-guided design : Solve co-crystal structures with target proteins to inform rational modifications (e.g., optimizing hydrogen bonding with dihydroxybutanedioic acid).

Advanced: How to resolve ambiguities in metabolic pathway predictions?

Answer:

  • Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolites in hepatic microsome assays.
  • Computational metabolism prediction : Use software like MetaSite or GLORY to identify probable Phase I/II modification sites (e.g., piperidine ring oxidation) .
  • Cross-species comparisons : Test metabolism in human, rat, and mouse liver microsomes to assess translational relevance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.